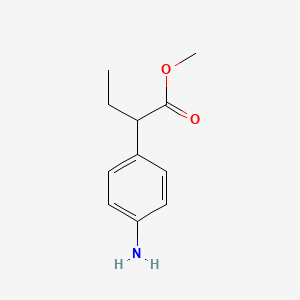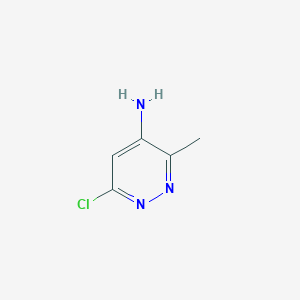
4-(Chlorodifluoromethoxy)benzoyl chloride, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chlorodifluoromethoxy)benzoyl chloride, 95% (4-CFMBC-95) is an organochloride compound primarily used in scientific research. It is a colorless liquid with a boiling point of 114-115°C and a melting point of -14°C. 4-CFMBC-95 is a versatile compound, used in a variety of applications such as organic synthesis, pharmaceuticals, and biochemistry.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 4-(Chlorodifluoromethoxy)benzoyl chloride, 95% involves the conversion of 4-hydroxybenzoic acid to the final product through a series of reactions.
Starting Materials
4-hydroxybenzoic acid, thionyl chloride, chlorodifluoromethane, phosphorus pentachloride, acetic anhydride, hydrochloric acid, sodium hydroxide, diethyl ether, wate
Reaction
Step 1: Conversion of 4-hydroxybenzoic acid to 4-hydroxybenzoyl chloride using thionyl chloride, Step 2: Reaction of chlorodifluoromethane with 4-hydroxybenzoyl chloride in the presence of phosphorus pentachloride to form 4-(Chlorodifluoromethoxy)benzoyl chloride, Step 3: Purification of the product by washing with water, followed by treatment with sodium hydroxide and extraction with diethyl ether, Step 4: Drying the organic layer with anhydrous sodium sulfate and evaporating the solvent to obtain the final product
Scientific Research Applications
4-(Chlorodifluoromethoxy)benzoyl chloride, 95% is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as it is a useful starting material for the synthesis of a variety of compounds. It is also used in pharmaceutical research, as it has been used in the synthesis of a variety of drugs. Furthermore, 4-(Chlorodifluoromethoxy)benzoyl chloride, 95% is used in biochemistry research, as it has been used in the synthesis of a variety of enzymes and other proteins.
Mechanism Of Action
The mechanism of action of 4-(Chlorodifluoromethoxy)benzoyl chloride, 95% is not yet fully understood. It is believed that the compound acts as a Lewis acid catalyst, in which it facilitates the formation of a nucleophilic attack on the substrate molecule. This leads to the formation of a new bond between the two molecules, which is then stabilized by the Lewis acid-base interaction.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-(Chlorodifluoromethoxy)benzoyl chloride, 95% are not yet fully understood. However, it is believed that the compound may have an effect on enzyme activity, as it has been used in the synthesis of a variety of enzymes and other proteins. Furthermore, 4-(Chlorodifluoromethoxy)benzoyl chloride, 95% may have an effect on cellular metabolism, as it has been used in the synthesis of a variety of drugs.
Advantages And Limitations For Lab Experiments
The advantages of using 4-(Chlorodifluoromethoxy)benzoyl chloride, 95% in laboratory experiments include its high purity, low cost, and versatility. Additionally, the compound can be stored at room temperature and has a relatively low toxicity.
The main limitation of using 4-(Chlorodifluoromethoxy)benzoyl chloride, 95% in laboratory experiments is that it is flammable and should be handled with caution. Additionally, the compound should be stored in a cool, dry place and should be kept away from heat and light.
Future Directions
For 4-(Chlorodifluoromethoxy)benzoyl chloride, 95% include further research into its biochemical and physiological effects, as well as its potential applications in organic synthesis, pharmaceuticals, and biochemistry. Additionally, further research into the mechanism of action of 4-(Chlorodifluoromethoxy)benzoyl chloride, 95% could lead to the development of new and improved catalysts for organic synthesis reactions. Finally, further research into the safety and toxicity of 4-(Chlorodifluoromethoxy)benzoyl chloride, 95% could lead to improved safety protocols for laboratory experiments.
properties
IUPAC Name |
4-[chloro(difluoro)methoxy]benzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F2O2/c9-7(13)5-1-3-6(4-2-5)14-8(10,11)12/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCRKFYWMGVEHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)OC(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chlorodifluoromethoxy)benzoyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3,3,3-Trifluoro-2-N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxyalanine ethyl ester](/img/structure/B6296667.png)

